Cas no 1246819-10-2 (N-Methyl Trimetazidine-d8 Dihydrochloride)

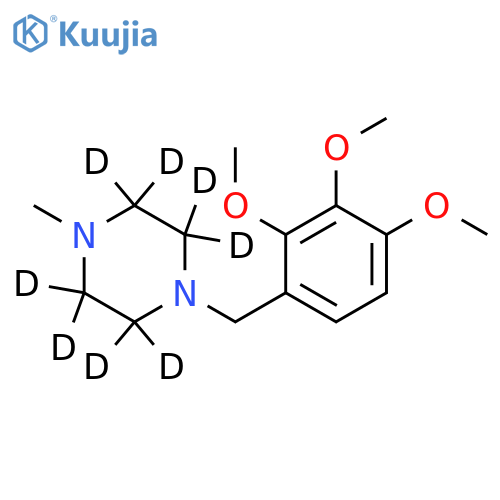

1246819-10-2 structure

商品名:N-Methyl Trimetazidine-d8 Dihydrochloride

CAS番号:1246819-10-2

MF:C15H24N2O3

メガワット:288.411957740784

CID:4554462

N-Methyl Trimetazidine-d8 Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- N-Methyl Trimetazidine-d8 Dihydrochloride

- 2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

-

- インチ: 1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2

- InChIKey: SQQDLCAQLUXIPC-UFBJYANTSA-N

- ほほえんだ: N1(C)C([2H])([2H])C([2H])([2H])N(CC2=CC=C(OC)C(OC)=C2OC)C([2H])([2H])C1([2H])[2H]

N-Methyl Trimetazidine-d8 Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | M331042-1mg |

N-Methyl Trimetazidine-d8 Dihydrochloride |

1246819-10-2 | 1mg |

¥2100.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-81772-1mg |

N-Methyl Trimetazidine-d8 Dihydrochloride |

1246819-10-2 | 1mg |

¥1610.00 | 2023-09-15 | ||

| TRC | M331042-10mg |

N-Methyl Trimetazidine-d8 Dihydrochloride |

1246819-10-2 | 10mg |

$ 1877.00 | 2023-09-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-81772-10mg |

N-Methyl Trimetazidine-d8 Dihydrochloride |

1246819-10-2 | 10mg |

¥12680.00 | 2023-09-15 | ||

| TRC | M331042-1mg |

N-Methyl Trimetazidine-d8 Dihydrochloride |

1246819-10-2 | 1mg |

$ 242.00 | 2023-09-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | M331042-10mg |

N-Methyl Trimetazidine-d8 Dihydrochloride |

1246819-10-2 | 10mg |

¥16800.00 | 2023-09-15 |

N-Methyl Trimetazidine-d8 Dihydrochloride 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1246819-10-2 (N-Methyl Trimetazidine-d8 Dihydrochloride) 関連製品

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量